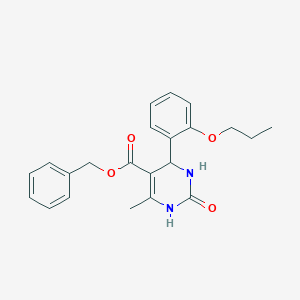![molecular formula C25H19N5O5 B11705378 (2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11705378.png)
(2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic molecule that features a diverse array of functional groups, including a cyano group, a pyrazole ring, and a nitrophenyl-furan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole ring through cyclization reactions involving hydrazines and β-diketones. Subsequent steps involve the introduction of the cyano group and the furan ring through various substitution and coupling reactions. The final step usually involves the formation of the prop-2-enamide linkage under controlled conditions, such as using specific catalysts and solvents to ensure the desired (2Z) configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific oxidizing agents and conditions used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, or the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the nitro group can yield corresponding anilines.
Applications De Recherche Scientifique
(2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide: has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Its structural features suggest potential as a pharmacophore for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mécanisme D'action
The mechanism of action of (2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or DNA. The cyano group and the pyrazole ring are likely to play key roles in its binding affinity and specificity. The compound may modulate specific signaling pathways or inhibit particular enzymes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Thiosulfate
- 2-Fluorodeschloroketamine
Uniqueness
What sets (2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide apart from these similar compounds is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. The presence of both a cyano group and a nitrophenyl-furan moiety in the same molecule is particularly noteworthy, as it allows for a wide range of chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C25H19N5O5 |
|---|---|
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
(Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C25H19N5O5/c1-16-23(25(32)29(28(16)2)19-8-4-3-5-9-19)27-24(31)18(15-26)14-21-11-12-22(35-21)17-7-6-10-20(13-17)30(33)34/h3-14H,1-2H3,(H,27,31)/b18-14- |
Clé InChI |
HRXMYHAWZWGGHB-JXAWBTAJSA-N |
SMILES isomérique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C#N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B11705297.png)
![ethyl 3'-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11705302.png)


![3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11705322.png)



![4,4'-[(4-Bromophenyl)methanediyl]dimorpholine](/img/structure/B11705344.png)

![2,4-di(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11705358.png)
![2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B11705367.png)

![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]propanamide](/img/structure/B11705373.png)
